molecular formula C7H10BrClO B3257817 1-Bromocyclohexanecarbonyl chloride CAS No. 29548-87-6

1-Bromocyclohexanecarbonyl chloride

Cat. No. B3257817
CAS RN: 29548-87-6
M. Wt: 225.51 g/mol
InChI Key: NSHUQRZWSFUWOY-UHFFFAOYSA-N
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Description

1-Bromocyclohexanecarbonyl chloride is a chemical compound with the molecular formula C7H10BrClO and a molecular weight of 225.51 . It is used in various chemical reactions and is an important intermediate in the research laboratory and industrial scale syntheses .


Molecular Structure Analysis

The molecular structure of 1-Bromocyclohexanecarbonyl chloride consists of a cyclohexane ring with a carbonyl chloride (COCl) group and a bromine atom attached . The exact 3D structure can be viewed using specific software .

Scientific Research Applications

Carbonium Ion Formation

  • Carbonium Ions in Hydrocarbon Isomerization : 1-Methyl-1-chlorocyclopentane, which is structurally similar to 1-bromocyclohexanecarbonyl chloride, is used in the formation of stable carbonium ions. These ions are significant in studying the mechanisms of hydrocarbon isomerization, providing insights into carbonium ion chain mechanisms (Olah, Bollinger, Cupas, & Lukas, 1967).

Synthesis of Complex Organic Compounds

  • Formation of Tetradecane-Diones : Methyl 1-bromocyclohexanecarboxylate, a compound related to 1-bromocyclohexanecarbonyl chloride, reacts with zinc and aromatic aldehydes to synthesize 14-aryl-13-oxadispiro[3.1.5.3]tetradecane-5,12-diones. This showcases its role in the synthesis of complex organic molecules (Shchepin, Kirillov, Melekhin, & Vakhrin, 2006).

Catalysis and Reaction Mechanisms

  • Understanding Catalysis and Reaction Mechanisms : The interaction of similar bromocyclohexane derivatives with various reagents, including zinc/copper, results in products like 1,6-diphenyldispiro[2.1.2.1]octane-4,8-dione. These reactions help in understanding complex catalysis and reaction mechanisms, applicable in various organic syntheses (Voss, Röske, & Adiwidjaja, 2019).

properties

IUPAC Name

1-bromocyclohexane-1-carbonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10BrClO/c8-7(6(9)10)4-2-1-3-5-7/h1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSHUQRZWSFUWOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C(=O)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BrClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201295129
Record name 1-Bromocyclohexanecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201295129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromocyclohexanecarbonyl chloride

CAS RN

29548-87-6
Record name 1-Bromocyclohexanecarbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29548-87-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromocyclohexanecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201295129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
AG Cook, EK Fields - The Journal of Organic Chemistry, 1962 - ACS Publications
Addition ofdichlorocarbene to the carbonnitrogen double bond of benzalaniline has been described. 3 This reaction has been extended to other imines and an iminium salt. The …
Number of citations: 68 pubs.acs.org
DG Bourke, DJ Collins - Australian journal of chemistry, 1996 - CSIRO Publishing
… carbonyl chloride with bromine and red phosphorus gave 1-bromocyclohexanecarbonyl chloride (7a), treatment of which with N-methylaniline in the presence of triethylamine afforded …
Number of citations: 6 www.publish.csiro.au
PAS Smith - Org. React, 1946 - thevespiary.org
The decomposition of acid azides to isocyanates and nitrogen is known as the Curtius rearrangement. The reaction is a preparative method RCON3-» RN= C= 0+ N2 for isocyanates …
Number of citations: 425 www.thevespiary.org

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